molecular formula C10H12O3 B1601847 Ethyl 3-hydroxy-2-methylbenzoate CAS No. 141607-09-2

Ethyl 3-hydroxy-2-methylbenzoate

Cat. No. B1601847
M. Wt: 180.2 g/mol
InChI Key: WWTLEVOTRVPTOD-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methylbenzoate (EHM) is a naturally occurring ester found in various plants, fruits, and other foods. It is a colorless to pale yellow liquid with a pleasant, sweet, fruity odor and taste. EHM has been used in the food and beverage industry as a flavoring and fragrance agent for many years. It has also been used in the pharmaceutical industry as an antiseptic and preservative, as well as in cosmetics and other personal care products.

Scientific Research Applications

Organic Chemistry

Ethyl 3-hydroxy-2-methylbenzoate is a chemical compound used in the field of organic chemistry . It has a molecular weight of 180.2 and its IUPAC name is ethyl 3-hydroxy-2-methylbenzoate .

Antioxidant and Antibacterial Activities

A study published in the journal “Research on Chemical Intermediates” discussed the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Physicochemical Properties

Ethyl 3-hydroxy-2-methylbenzoate has several physicochemical properties that could make it useful in various scientific fields . For example, it has a high GI absorption and is BBB permeant, which could make it useful in drug delivery . It also has a Log Kp (skin permeation) of -5.87 cm/s, indicating that it could potentially be used in transdermal applications .

Safety

Ethyl 3-hydroxy-2-methylbenzoate has a signal word of “Warning” and is associated with hazard statements H302, H315, H319, and H335 . This information is important for handling and storage in a laboratory setting .

Drug Delivery

Ethyl 3-hydroxy-2-methylbenzoate has a high GI absorption and is BBB permeant . This suggests that it could potentially be used in drug delivery systems .

Transdermal Applications

The compound has a Log Kp (skin permeation) of -5.87 cm/s , indicating that it could potentially be used in transdermal applications .

Drug or Drug Precursor

In the field of medicinal chemistry, Ethyl 3-hydroxy-2-methylbenzoate has a bioavailability score of 0.55 . This suggests that it could potentially be used as a drug or drug precursor .

Laboratory Handling and Storage

Ethyl 3-hydroxy-2-methylbenzoate has a signal word of “Warning” and is associated with hazard statements H302, H315, H319, and H335 . This information is important for handling and storage in a laboratory setting .

properties

IUPAC Name

ethyl 3-hydroxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTLEVOTRVPTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572163
Record name Ethyl 3-hydroxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-2-methylbenzoate

CAS RN

141607-09-2
Record name Ethyl 3-hydroxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-Hydroxy-2-methylbenzoic acid (5.04 g, 33.12 mmol) and p-Toluenesulfonic acid monohydrate (0.741 g, 3.89 mmol) in abs ethanol (150 ml) was refluxed for 16 hours or until all the starting material is consumed. The reaction mixture was concentrated, diluted with EtOAc (30 ml) and washed with water (20 ml). The organic layer was dried over Na2SO4, filtered, concentrated, and purified by flash chromatography on a silica gel column (hex: ethyl acetate 2:1) to give the title compound.
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
0.741 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxy-2-methylbenzoic acid (2.0 g, 13 mmol) in absolute ethanol (20 mL) was added sulfuric acid (2.0 mL, 37 mmol). The resulting mixture was stirred at 90° C. for 16 hours. The reaction was cooled to room temperature then diluted with water (20 mL). The mixture was extracted with dichloromethane (2×50 mL). The combined organic layers were washed with brine (50 mL), dried over magnesium sulfate and concentrated under vacuum to give ethyl 3-hydroxy-2-methylbenzoate (116a, 2.4 g, 99% yield) as yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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